2-Amino-2-(3-ethylcyclohexyl)acetamide
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Overview
Description
2-Amino-2-(3-ethylcyclohexyl)acetamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-ethylcyclohexyl)acetamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-ethylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and acetamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
2-Amino-2-(3-ethylcyclohexyl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-ethylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . Detailed studies on its exact mechanism are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
2-Amino-2-(3-ethylcyclohexyl)acetamide can be compared with other similar compounds, such as:
N-(2-Aminocyclohexyl)acetamide: Similar structure but different substituents on the cyclohexyl ring.
2-Cyanoacetamides: Compounds with a cyano group instead of an amino group, used in similar synthetic applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-amino-2-(3-ethylcyclohexyl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13) |
InChI Key |
GXARCVSGTRBQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)C(C(=O)N)N |
Origin of Product |
United States |
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